N-(5-chloro-2-cyanophenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(5-chloro-2-cyanophenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H12Cl2FN3O2 and its molecular weight is 416.23. The purity is usually 95%.
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Scientific Research Applications
Discovery of Related Compounds and Their Applications
Development of Met Kinase Inhibitors : A study discovered potent and selective Met kinase inhibitors, including a compound structurally similar to the one , showing promising results in tumor stasis and advancing to clinical trials (Schroeder et al., 2009).
Catalytic and Antibacterial Activities : A pyridine-2,6-dicarboxamide derivative, sharing a similar core structure, was found to exhibit antibacterial activities and efficient catalytic properties for transfer hydrogenation reactions (Özdemir et al., 2012).
Synthesis and Characterization of Analogous Compounds
Water-Mediated Synthesis : Compounds with a similar structure were synthesized using water as a solvent, and their properties were explored through computational methods, revealing potential for non-linear optical applications and molecular docking analyses (Jayarajan et al., 2019).
Characterization of Polyamides : Research on polyamides based on bis(ether-carboxylic acid) included compounds with structural similarities, highlighting their solubility and thermal stability, important for material science applications (Hsiao et al., 2000).
Synthesis of Dihydropyridine Derivatives : Studies involving the synthesis of dihydropyridine derivatives, akin to the compound , emphasized their potential as antitubercular agents, highlighting the versatility of such compounds in pharmaceutical research (Mohammadpour, 2012).
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2FN3O2/c21-13-7-6-12(10-24)18(9-13)25-19(27)14-3-2-8-26(20(14)28)11-15-16(22)4-1-5-17(15)23/h1-9H,11H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEVAMQBBRVONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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